molecular formula C17H16N2O2 B7455375 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one

2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one

Cat. No. B7455375
M. Wt: 280.32 g/mol
InChI Key: LECSYVRLTUKEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been shown to have a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are many potential future directions for research on 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research involves the identification of specific cellular targets for this compound, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of scientific research.
In conclusion, 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a promising compound that has the potential to be used in various areas of scientific research. Its unique chemical structure and potential anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one involves a multistep process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-hydroxyacetophenone with propargyl bromide, followed by the reaction of the resulting product with anthranilic acid. The final product is then purified using various techniques, including column chromatography and recrystallization.

properties

IUPAC Name

2-(4-hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-11-19-16(12-7-9-13(20)10-8-12)18-15-6-4-3-5-14(15)17(19)21/h2-10,16,18,20H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSYVRLTUKEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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